molecular formula C35H36ClN2NaO6S2 B12571427 Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate CAS No. 287183-28-2

Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate

Cat. No.: B12571427
CAS No.: 287183-28-2
M. Wt: 703.2 g/mol
InChI Key: SBNINXXEFARWHE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate is a complex organic compound with a unique structure that includes quinoline and cyclopentene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate involves multiple steps, including the formation of quinoline and cyclopentene intermediates The reaction conditions typically involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO.

Properties

CAS No.

287183-28-2

Molecular Formula

C35H36ClN2NaO6S2

Molecular Weight

703.2 g/mol

IUPAC Name

sodium;4-[2-[2-[2-chloro-3-[2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]quinolin-1-yl]butane-1-sulfonate

InChI

InChI=1S/C35H37ClN2O6S2.Na/c36-35-29(17-21-31-19-15-27-9-1-3-11-33(27)37(31)23-5-7-25-45(39,40)41)13-14-30(35)18-22-32-20-16-28-10-2-4-12-34(28)38(32)24-6-8-26-46(42,43)44;/h1-4,9-12,15-22H,5-8,13-14,23-26H2,(H-,39,40,41,42,43,44);/q;+1/p-1

InChI Key

SBNINXXEFARWHE-UHFFFAOYSA-M

Canonical SMILES

C1CC(=CC=C2C=CC3=CC=CC=C3N2CCCCS(=O)(=O)[O-])C(=C1C=CC4=[N+](C5=CC=CC=C5C=C4)CCCCS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.